molecular formula C16H16N2O2 B15206270 (2-(6-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone

(2-(6-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone

Cat. No.: B15206270
M. Wt: 268.31 g/mol
InChI Key: XLQMPAOVVJOJFC-UHFFFAOYSA-N
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Description

(2-(6-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone is a complex organic compound that features a pyridine ring, a phenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(6-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is synthesized through a series of cyclization reactions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, which involves the use of a Lewis acid catalyst.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an amine precursor.

    Final Coupling: The final step involves coupling the pyridine-phenyl intermediate with the pyrrolidine ring under specific reaction conditions, such as the use of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2-(6-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the ketone to an alcohol.

    Substitution: The phenyl and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone may produce an alcohol.

Scientific Research Applications

(2-(6-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-(6-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    (2-(6-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-2-yl)methanone: Similar structure but with a different position of the pyrrolidine ring.

    (2-(6-Hydroxypyridin-2-yl)phenyl)(piperidin-3-yl)methanone: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

(2-(6-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

6-[2-(pyrrolidine-3-carbonyl)phenyl]-1H-pyridin-2-one

InChI

InChI=1S/C16H16N2O2/c19-15-7-3-6-14(18-15)12-4-1-2-5-13(12)16(20)11-8-9-17-10-11/h1-7,11,17H,8-10H2,(H,18,19)

InChI Key

XLQMPAOVVJOJFC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=CC=CC(=O)N3

Origin of Product

United States

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